molecular formula C7H12O B14616073 2,3-Dimethylpent-3-enal CAS No. 58654-07-2

2,3-Dimethylpent-3-enal

Cat. No.: B14616073
CAS No.: 58654-07-2
M. Wt: 112.17 g/mol
InChI Key: AIIKMMMSOHIJNB-UHFFFAOYSA-N
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Description

2,3-Dimethylpent-3-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the third carbon atom and two methyl groups attached to the second and third carbon atoms of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpent-3-enal can be achieved through several methods. One common approach involves the aldol condensation of 2,3-dimethylbutanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2,3-dimethyl-2-pentene followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpent-3-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,3-dimethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 2,3-dimethylpentanol.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX)

Major Products Formed:

    Oxidation: 2,3-Dimethylpentanoic acid

    Reduction: 2,3-Dimethylpentanol

    Substitution: Secondary alcohols

Scientific Research Applications

2,3-Dimethylpent-3-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpent-3-enal involves its interaction with various molecular targets and pathways As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions

Comparison with Similar Compounds

    2,3-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the aldehyde group and double bond.

    2,3-Dimethylbutanal: An aldehyde with a similar structure but a shorter carbon chain.

    2,3-Dimethyl-2-pentene: An alkene with a similar carbon skeleton but lacking the aldehyde group.

Uniqueness: 2,3-Dimethylpent-3-enal is unique due to its combination of an aldehyde group and a double bond, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

58654-07-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2,3-dimethylpent-3-enal

InChI

InChI=1S/C7H12O/c1-4-6(2)7(3)5-8/h4-5,7H,1-3H3

InChI Key

AIIKMMMSOHIJNB-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(C)C=O

Origin of Product

United States

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